2-Aminobenzothiazole-6-carboxylic acidsec-butylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

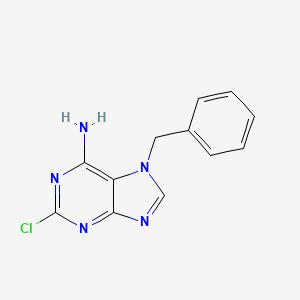

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a versatile chemical compound with immense potential in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing novel therapeutics. Its molecular formula is C12H15N3OS .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide, has been a topic of interest in recent years . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions have several advantages: they are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator . The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .科学的研究の応用

Antibacterial and Antifungal Activities

2-Aminobenzothiazole derivatives have been synthesized and screened for their antibacterial and antifungal activities. For instance, Chavan and Pai (2007) synthesized compounds that exhibited good to moderate antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli. Similarly, in another study, Chavan and Pai (2007) screened synthesized compounds for antibacterial as well as antifungal activity, with the compounds showing slight to moderate activity against selected microorganisms (Chavan & Pai, 2007).

Synthesis of Polymers

The chemical synthesis of polymers using 2-Aminobenzothiazole derivatives has been explored. Yıldırım and Kaya (2012) synthesized poly(2-aminobenzothiazole)s through electropolymerization, providing insights into their structural, optical, and thermal characteristics (Yıldırım & Kaya, 2012). Additionally, they conducted a comparative study of aminothiazole-based polymers, examining aspects like solubility, UV–vis spectrofluorometry, and thermal stability (Yıldırım & Kaya, 2012).

Color Reaction with Palladium

He Li-fang (2008) synthesized a compound that could react with palladium(II) to form a steady complex, useful in colorimetric analysis (He Li-fang, 2008).

Synthesis of Other Derivatives

Various studies have focused on synthesizing different derivatives of 2-Aminobenzothiazole. For example, the synthesis of compounds like 1-(2,6-dibromo-4-carboxyl-phenyl)-6-nitryl-benzothiazolyl-triazene and its application in color reactions have been reported (Şener et al., 2018).

Proton Transfer Salts Synthesis

İlkimen and Yenikaya (2022) synthesized proton transfer salts of 2-aminobenzothiazole derivatives, providing structural proposals based on elemental analysis and NMR techniques (İlkimen & Yenikaya, 2022).

Synthesis of Benzothiazines

Qiu et al. (2015) developed a new ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, allowing for the one-pot synthesis of 1,4-benzothiazines (Qiu et al., 2015).

Safety And Hazards

The safety data sheet for 2-Aminobenzothiazole-6-carboxylic acid indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if one feels unwell .

特性

IUPAC Name |

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPKTRRDCCDIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389862 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide | |

CAS RN |

320740-71-4 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)